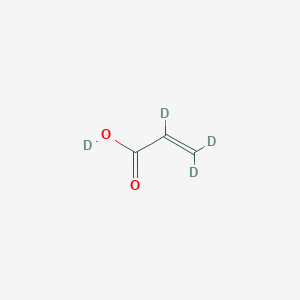![molecular formula C9H11IN2 B1338217 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide CAS No. 7181-87-5](/img/structure/B1338217.png)
1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide
Descripción general
Descripción
1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide is a chemical compound with the molecular formula C9H11IN2. It is a derivative of benzimidazole, characterized by the presence of a positively charged imidazolium ring. This compound is known for its applications in various fields, including catalysis and organic synthesis.
Mecanismo De Acción
Target of Action
It is known to act as a catalyst in various chemical reactions .
Mode of Action
1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide interacts with its targets by facilitating several types of reactions. These include:
- Domino ring-opening redox amidation
- Knoevenagel condensation
- Intramolecular stereoselective protonation
- Grignard allylic substitution
- Acylation of alcohols
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the facilitation of various chemical reactions. The compound acts as a catalyst, speeding up these reactions without being consumed in the process .
Análisis Bioquímico
Biochemical Properties
1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide plays a significant role in biochemical reactions as a catalyst. It interacts with enzymes, proteins, and other biomolecules to facilitate various chemical processes. For instance, it is involved in the acylation of alcohols, where it interacts with alcohol dehydrogenase enzymes to catalyze the transfer of acyl groups . Additionally, it participates in Grignard allylic substitution reactions, interacting with Grignard reagents and facilitating the formation of carbon-carbon bonds . These interactions highlight the compound’s versatility and importance in biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases involved in cell signaling, leading to altered phosphorylation states of target proteins . This modulation can impact gene expression by influencing transcription factors and other regulatory proteins. Furthermore, the compound’s catalytic properties can affect cellular metabolism by altering the rates of specific biochemical reactions, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, either inhibiting or activating their activity. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . Conversely, it can also act as an activator by stabilizing the active conformation of enzymes, enhancing their catalytic activity . These binding interactions and their effects on enzyme activity contribute to the compound’s overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under inert gas (nitrogen or argon) at temperatures between 2–8°C . Prolonged exposure to air and higher temperatures can lead to degradation, affecting its catalytic properties. Long-term studies have shown that the compound can have sustained effects on cellular function, with changes in gene expression and metabolic activity observed over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance specific biochemical reactions without causing significant toxicity . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s beneficial effects are maximized at optimal dosages, while adverse effects become prominent at higher concentrations.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors to facilitate specific biochemical reactions. For example, it can participate in redox reactions, where it acts as an electron donor or acceptor, influencing the overall redox state of cells . Additionally, the compound can affect metabolic flux by altering the rates of key enzymatic reactions, leading to changes in metabolite levels and overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake into cells . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s overall distribution and activity within biological systems.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within cells, where it exerts its catalytic activity . For instance, it may be localized to the mitochondria, where it participates in redox reactions and influences mitochondrial function . The precise localization of the compound within cells is essential for understanding its biochemical properties and effects on cellular processes.
Métodos De Preparación
1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide can be synthesized through several methods. One common synthetic route involves the reaction of 1H-benzo[d]imidazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in acetonitrile at elevated temperatures (around 83°C) under an inert atmosphere . The product is then isolated by filtration and recrystallization.
Análisis De Reacciones Químicas
1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield reduced forms of the imidazolium ring.
Substitution: The compound can participate in substitution reactions, where the iodide ion is replaced by other nucleophiles.
Catalysis: It acts as a catalyst in several organic reactions, such as Knoevenagel condensation, Grignard allylic substitution, and acylation of alcohols
Aplicaciones Científicas De Investigación
1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide can be compared with other similar compounds, such as:
1,3-Dimethyl-1H-imidazol-3-ium iodide: This compound has a similar structure but lacks the benzo ring, resulting in different chemical properties and reactivity.
1,3-Dimethyl-2-phenyl-1H-benzo[d]imidazolium iodide: This derivative includes a phenyl group, which can influence its catalytic activity and stability.
2,3-Dihydro-1H-benzimidazoles: These compounds are structurally related but differ in their oxidation states and reactivity.
Propiedades
IUPAC Name |
1,3-dimethylbenzimidazol-3-ium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N2.HI/c1-10-7-11(2)9-6-4-3-5-8(9)10;/h3-7H,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGURHMTNSNBQX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=[N+](C2=CC=CC=C21)C.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473829 | |
| Record name | 1,3-Dimethyl-1H-benzimidazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7181-87-5 | |
| Record name | 7181-87-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27984 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Dimethyl-1H-benzimidazol-3-ium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30473829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 1,3-Dimethyl-1H-benzo[d]imidazol-3-ium iodide?
A: this compound exhibits a distinct cation-anion arrangement. The cation comprises a planar structure, with all non-hydrogen atoms, except oxygen, lying in the same plane. [] This planarity is significant for potential interactions with other molecules. The crystal structure reveals layers of cations and anions, held together by O—H⋯I hydrogen bonds. [] Additionally, π–π stacking interactions contribute to the stability of the crystal lattice. []
Q2: How can the structure of this compound be modified for potential applications in sensing?
A: Research on similar compounds suggests that modifications to the benzimidazolium skeleton can significantly alter fluorescence properties. [] For instance, incorporating substituents like -Br, -H, and -OMe can tune the compound's response to specific analytes. [] This tunability makes this compound and its derivatives promising candidates for developing sensitive and selective fluorescent probes.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















